molecular formula C11H19NO3 B7132511 N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide

N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide

Cat. No.: B7132511
M. Wt: 213.27 g/mol
InChI Key: WSIDLWKAVWKHAZ-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide is a synthetic organic compound with a unique structure that combines a cyclobutyl ring, a hydroxy group, and an oxolan ring

Properties

IUPAC Name

N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10(6-9-2-5-15-7-9)12-8-11(14)3-1-4-11/h9,14H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIDLWKAVWKHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CC2CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the Oxolan Ring: The oxolan ring is synthesized through cyclization reactions involving diols and acid catalysts.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the hydroxy group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Use in the synthesis of polymers and advanced materials with unique properties.

    Biology: Study of its interactions with biological molecules and potential as a biochemical probe.

    Industry: Application in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxy group and the amide moiety can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl and oxolan rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclopropyl)methyl]-2-(oxolan-3-yl)acetamide
  • N-[(1-hydroxycyclopentyl)methyl]-2-(oxolan-3-yl)acetamide
  • N-[(1-hydroxycyclohexyl)methyl]-2-(oxolan-3-yl)acetamide

Uniqueness

N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

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